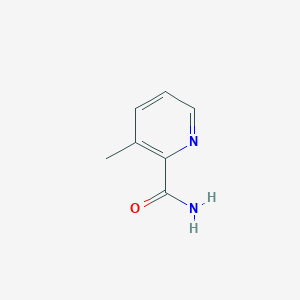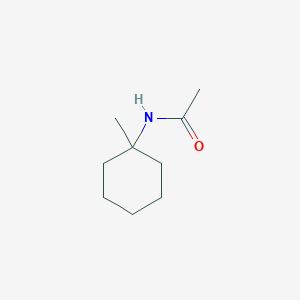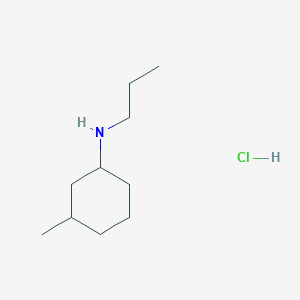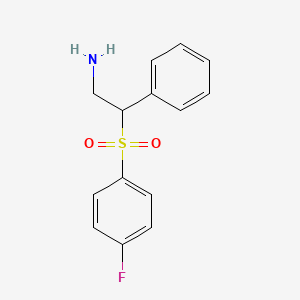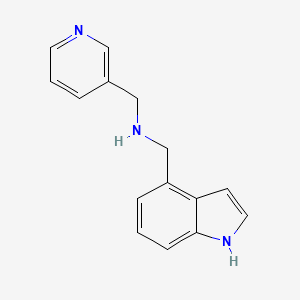
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a versatile chemical compound utilized in diverse scientific research. It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
While specific synthesis methods for “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” were not found, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is characterized by a molecular weight of 199.25 and a chemical formula of C12H13N3 . The structure includes a nitrogen atom with a lone electron pair, which is a characteristic feature of amines .Chemical Reactions Analysis
Amines, including “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a solid compound . As an amine, it has the ability to form salts with acids, which are soluble in water .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Compounds with indole and pyridine moieties have been utilized in catalysis, demonstrating efficiency in the Suzuki–Miyaura coupling and allylation reactions. For instance, palladacycles designed from ligands with an indole core have shown to act as effective catalysts for these reactions, with certain complexes facilitating the process in a homogeneous pathway (M. Singh et al., 2017).
Fluorescence Applications
Derivatives of this compound have been developed for fluorescence applications, highlighting their potential in the synthesis of rhenium tricarbonyl core complexes. These complexes, featuring ligands derived from benzimidazole, quinoline, and tryptophan, exhibit significant luminescence properties, making them suitable for various applications in luminescent materials (Lihui Wei et al., 2006).
Supramolecular Chemistry
The compound and its analogs have found applications in supramolecular chemistry, where they are used to construct coordination polymers and networks. For example, silver(I) coordination polymers derived from dicompartmental N,N-donor ligands have shown diverse structural arrangements influenced by the ligands' configurations and the counterions present (B. Chakraborty et al., 2013).
Sensing and Detection
Certain derivatives act as selective and sensitive colorimetric and fluorescent chemosensors for metal ions, such as copper(II). These compounds can be used in aqueous solutions and mammalian cells, demonstrating their versatility and potential in bioimaging and environmental monitoring (Xu Zheng et al., 2016).
Coordination Chemistry
The versatility of these compounds extends to coordination chemistry, where they form complexes with various metal ions. These complexes have been studied for their structural characteristics, magnetic properties, and potential applications in materials science (Jian-Zhong Wu et al., 2004).
Orientations Futures
The future directions of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” research could involve further exploration of its potential applications in various fields, such as medicinal chemistry and biochemistry. For instance, related compounds have shown promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXFHJRRZKPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586481 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine | |
CAS RN |
941239-16-3 |
Source


|
| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

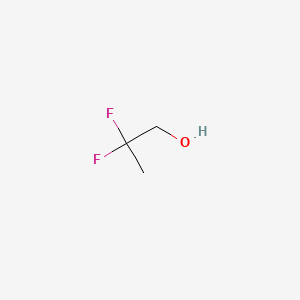
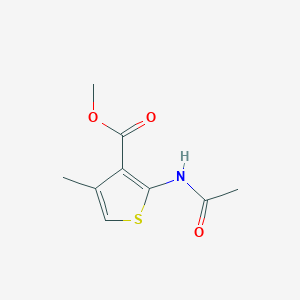
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
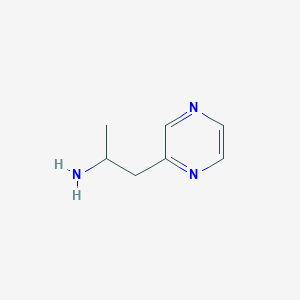
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
